
4-aminobutyric acid
Overview
Description
4-Aminobutyric acid (GABA) is a non-proteinogenic amino acid and the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). It plays critical roles in regulating neuronal excitability, muscle tone, and anxiety responses by binding to GABA-A receptors, chloride ion channels that hyperpolarize neurons upon activation . GABA is synthesized from glutamic acid via glutamate decarboxylase (GAD), a pyridoxal phosphate-dependent enzyme, and is metabolized into succinic acid through the GABA shunt, a pathway that integrates with the tricarboxylic acid (TCA) cycle . Beyond neurotransmission, GABA exhibits diverse physiological effects, including blood pressure regulation, insulin secretion modulation, and anticonvulsant activity . Its production in microbial systems, such as lactic acid bacteria (LAB), is influenced by pH, temperature, and substrate availability, making it a key metabolite in fermented foods and industrial biotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Aminobutyric acid is synthesized from glutamate by the enzyme glutamate decarboxylase. This process involves the irreversible α-decarboxylation of glutamate . In laboratory settings, 4-aminobutyric acid can be synthesized by treating L-glutamic acid with cells of gene-engineered glutamate decarboxylase superproducer strains of Escherichia coli. The optimal conditions for this reaction include a temperature of 37°C and a pH of 4.6 .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Lactic acid bacteria, Escherichia coli, and Corynebacterium glutamicum are commonly used microbial sources. Strategies to enhance microbial this compound production include optimization of fermentation factors, co-culture strategies, and modification of the this compound metabolic pathway .
Chemical Reactions Analysis
Types of Reactions: Gamma-Aminobutyric acid primarily undergoes decarboxylation reactions. It is produced through the irreversible α-decarboxylation of glutamate by the enzyme glutamate decarboxylase . This reaction is crucial for the synthesis of 4-aminobutyric acid in both natural and industrial settings.
Common Reagents and Conditions: The synthesis of this compound from glutamate requires the enzyme glutamate decarboxylase and optimal conditions such as a temperature of 37°C and a pH of 4.6 . In microbial fermentation, factors such as temperature, pH, and the presence of specific nutrients are optimized to enhance this compound production .
Major Products Formed: The primary product formed from the decarboxylation of glutamate is this compound itself. This reaction is highly efficient, with yields of up to 99% .
Scientific Research Applications
Scientific Research Applications
- Osteoporosis Biomarker: Aminobutyric acids, including GABA, may serve as biomarkers for osteoporosis. A method for separating and quantifying isomers and enantiomers of aminobutyric acid has been developed and correlated with bone mineral density (BMD) and osteoporotic fracture . Clinical studies have analyzed serum samples from older women with and without fractures and younger women with low or high BMD values to investigate the relationship between isomeric aminobutyric acids and osteoporosis .
- Treatment for Epilepsy: 4-Phenylbutyrate, a drug approved by the FDA for pediatric use, can restore γ-aminobutyric acid uptake and reduce seizures in cell and mouse models with solute carrier Family 6 Member 1 mutations . It facilitates the trafficking of wildtype γ-amino butyric acid transporter 1, increasing γ-amino butyric acid uptake in both neurons and astrocytes .
- Age and Physical Function Marker: GABA, along with L-AABA (L-aminobutyric acid) and the GABA/AABA ratio in human serum, may serve as markers for both age and physical function .
- Action Cascading Efficiency: GABA administration has been shown to modulate the efficiency of action cascading .
Other Applications
- Production of Itaconic Acid: Through recombinant α-amylase expression, itaconic acid can be produced utilizing starch as a substrate in E. coli . Furthermore, through the utilization of an engineered acid-tolerant Escherichia coli W, itaconic acid can be produced from acetate .
- Food Industry Applications: GABA is approved in China as a novel food ingredient and has potential applications in food processing .
Mechanism of Action
Gamma-Aminobutyric acid exerts its effects by binding to 4-aminobutyric acid receptors, which are classified into two main types: this compound A and this compound B receptors. Gamma-Aminobutyric acid A receptors are ligand-gated ion channels that mediate fast synaptic transmission, while this compound B receptors are G protein-coupled receptors that mediate slow synaptic transmission . By binding to these receptors, this compound modulates ion channels, hyperpolarizes the cell, and prevents action potential transmission .
Comparison with Similar Compounds
Structural Analogs and Derivatives
Isonipecotic Acid
Isonipecotic acid shares structural homology with GABA, differing by a pyridine ring substitution. Molecular docking studies revealed high binding affinity (ΔG = -8.2 to -9.6 kcal/mol) to GABA-A receptors, correlating with efficacy in electroshock seizure models .
5-Aminovaleric Acid and 3-Aminopropionic Acid
These linear amino acids are AGAT (L-arginine:glycine amidinotransferase) substrates, forming 5-guanidinovaleric acid and 3-guanidinopropionic acid, respectively. Unlike GABA, they lack CNS activity but serve as precursors for guanidino compounds involved in energy metabolism .
Biaryl-Substituted GABA Derivatives
Biaryl substitutions at the GABA backbone enhance neutral endopeptidase (NEP) inhibition (IC₅₀ = 0.8–3.2 nM), making them candidates for cardiovascular and renal therapies. These derivatives retain GABA’s amino acid core but introduce steric bulk for targeted enzyme interactions .
Table 1: Structural Analogs of GABA
Metabolic Pathway Intermediates
Glutamic Acid
GABA’s direct precursor, glutamic acid, is an excitatory neurotransmitter. While GABA inhibits neuronal activity, glutamic acid activates NMDA and AMPA receptors. Their balance is critical for CNS homeostasis, and dysregulation is linked to epilepsy and neurodegenerative diseases .
Succinic Acid
GABA is catabolized to succinic acid via the GABA shunt, contributing ~10% of total TCA cycle flux in neurons. Succinic acid levels in fermented products (e.g., JUNCAO wine) inversely correlate with GABA during microbial metabolism .
Table 2: Metabolic Intermediates Linked to GABA
Compound | Relationship to GABA | Function | Reference |
---|---|---|---|
Glutamic acid | Precursor via GAD | Excitatory neurotransmission | |
Succinic acid | Catabolite via GABA shunt | TCA cycle energy production |
Corrosion Inhibitors
GABA outperforms lithium nitrite and diethanolamine in corrosion inhibition, showing 77.8% efficiency at 0.89 g/L Na₂SO₄. Its polar amino group enables strong adsorption to metal surfaces, reducing oxidation .
Table 3: Corrosion Inhibition Efficiency
Inhibitor | Efficiency (0.89 g/L Na₂SO₄) | Efficiency (1.77 g/L Na₂SO₄) |
---|---|---|
4-Aminobutyric acid | 77.80% | 67.87% |
Lithium nitrite | 69.36% | 75.93% |
Diethanolamine | 39.91% | 35.69% |
Data sourced from electrochemical polarization resistance assays
Neurotransmitter Analogs
Compounds like β-alanine and glycine share GABA’s inhibitory roles but target distinct receptors (e.g., glycine receptors in the spinal cord). β-Alanine, upregulated in periodontitis metabolomes, coexists with GABA in microbial pathways but lacks direct CNS activity .
Biological Activity
4-Aminobutyric acid, commonly known as gamma-aminobutyric acid (GABA), is a crucial neurotransmitter in the central nervous system (CNS) of mammals. It primarily functions as an inhibitory neurotransmitter , playing a significant role in reducing neuronal excitability throughout the nervous system. This article explores the biological activity of GABA, including its mechanisms of action, clinical implications, and recent research findings.
GABA exerts its effects primarily through two types of receptors:
- GABA Receptors : These are ionotropic receptors that mediate fast synaptic inhibition. Activation of GABA receptors leads to the opening of chloride channels, resulting in hyperpolarization of the neuron.
- GABA Receptors : These are metabotropic receptors that mediate slower, prolonged inhibitory effects. They are coupled to G-proteins and can modulate potassium and calcium channels indirectly.
The balance between excitatory and inhibitory neurotransmission is essential for maintaining normal brain function. Dysregulation of GABAergic signaling has been implicated in various neurological disorders, including epilepsy, anxiety disorders, and schizophrenia .
Neurological Disorders
- Epilepsy : GABA's inhibitory action is critical in controlling seizures. Studies have shown that decreased GABA levels correlate with increased seizure susceptibility . For instance, compounds that enhance GABAergic transmission have been effective in treating epilepsy .
- Anxiety and Depression : GABAergic dysfunction is associated with anxiety disorders and depression. Medications that increase GABA activity, such as benzodiazepines, are commonly prescribed for these conditions .
- Cognitive Impairments : Research indicates that lower concentrations of GABA in specific brain regions are linked to cognitive deficits in patients with neurodegenerative diseases .
Other Biological Activities
Recent studies have highlighted additional roles for GABA beyond neurotransmission:
- Bone Health : GABA has been shown to stimulate osteoblastogenesis via activation of GABA receptors, suggesting a potential role in bone health and osteoporosis management .
- Metabolism : Emerging evidence indicates that GABA may influence metabolic processes, including insulin sensitivity and lipid metabolism .
Case Studies
- GABA Transaminase Deficiency : A case study reported a rare genetic disorder resulting in elevated GABA levels due to a deficiency in the enzyme responsible for its degradation. This condition was associated with severe neurological symptoms, underscoring the importance of maintaining balanced GABA levels for neurological health .
- Clinical Trials on Osteoporosis : A clinical study involving older women demonstrated a correlation between serum GABA levels and bone mineral density (BMD). Lower GABA concentrations were observed in osteoporotic patients compared to healthy controls, suggesting its potential as a biomarker for osteoporosis .
Table 1: Summary of Biological Activities of GABA
Q & A
Basic Research Questions
Q. How can 4-aminobutyric acid (GABA) be quantified in biological samples with high specificity?
- Methodological Answer : GABA quantification often employs high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS). For example, derivatization with o-phthalaldehyde enhances fluorescence detection sensitivity. Alternatively, nuclear magnetic resonance (NMR) spectroscopy can resolve GABA signals in complex matrices, such as brain tissue extracts, by targeting characteristic proton resonances (e.g., δ 2.29 ppm for H-2 and δ 3.05–3.20 ppm for H-4) . Preprocessing steps, including deproteinization and centrifugal filtration, are critical to minimize matrix interference .
Q. What experimental considerations are essential for maintaining GABA stability during storage and handling?
- Methodological Answer : GABA is hygroscopic and prone to degradation under high humidity or extreme pH. Store lyophilized GABA at -20°C in airtight containers with desiccants. For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid repeated freeze-thaw cycles. Stability assays using accelerated degradation studies (e.g., elevated temperature) can predict shelf-life under varying conditions .
Q. How does GABA solubility influence its application in in vitro assays?
- Methodological Answer : GABA is highly soluble in water (100 mg/mL) but poorly soluble in organic solvents. For cell culture studies, dissolve GABA in sterile water or isotonic buffers to achieve working concentrations. Solubility limits must be validated via dynamic light scattering (DLS) to exclude aggregate formation, which may confound receptor-binding assays .
Advanced Research Questions
Q. What strategies resolve contradictory data on GABA receptor subtype specificity in neurological models?
- Methodological Answer : Discrepancies in receptor binding (e.g., GABA-A vs. GABA-B) often arise from differences in tissue preparation or assay conditions. Use selective antagonists (e.g., bicuculline for GABA-A, saclofen for GABA-B) in competitive binding assays. Pair electrophysiological recordings (e.g., patch-clamp) with CRISPR-mediated receptor subunit knockouts to isolate contributions of specific isoforms . Meta-analyses of published IC50 values across studies can identify methodological biases .
Q. How can metabolic flux analysis elucidate GABA's role in the Krebs cycle under hypoxic conditions?
- Methodological Answer : Employ isotopically labeled [U-13C]glutamate to trace GABA conversion into succinate via GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase. Use gas chromatography-mass spectrometry (GC-MS) to quantify 13C enrichment in TCA cycle intermediates. Computational modeling (e.g., COBRA Toolbox) integrates flux data to predict GABA's contribution to ATP production in oxygen-deprived neurons .
Q. What experimental designs mitigate confounding variables in GABAergic drug screening?
- Methodological Answer : Use primary neuronal cultures from transgenic animals (e.g., Gad67-GFP mice) to visualize GABAergic neurons. Normalize drug responses to baseline GABA release measured via microdialysis. Include positive controls (e.g., vigabatrin, a GABA-T inhibitor) and account for off-target effects using dual-luciferase reporter assays for related neurotransmitter systems .
Q. Methodological Challenges and Solutions
Q. How to address low yields in microbial GABA biosynthesis?
- Methodological Answer : Optimize fermentation parameters (pH, temperature, and substrate concentration) using response surface methodology (RSM). For Absidia spp., a pH of 5.0 and 30°C maximizes GABA production. Supplement media with pyridoxal-5-phosphate (a cofactor for glutamate decarboxylase) and monitor real-time yield via inline pH-stat titration .
Q. What analytical frameworks validate GABA's structural analogs for receptor binding studies?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities of analogs like 4-amino-3-phenylbutyric acid. Validate with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff). Cross-reference with NMR chemical shift perturbations to confirm binding site interactions .
Q. Data Interpretation and Reproducibility
Q. How to reconcile variability in GABA's neuroprotective effects across animal models?
- Methodological Answer : Standardize experimental protocols (e.g., dosing regimen, injury induction method) via collaborative consortia like CAMARADES. Use stratified randomization to control for sex and age differences. Open-access repositories (e.g., Zenodo) enable sharing of raw electrophysiology datasets for independent reanalysis .
Q. What statistical approaches are robust for analyzing GABA concentration-response relationships?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use Bayesian hierarchical models to pool results from small-sample studies while accounting for between-study heterogeneity. Report effect sizes with 95% credible intervals to quantify uncertainty .
Properties
IUPAC Name |
4-aminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSSZJGUNDROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53504-43-1, Array | |
Record name | Butanoic acid, 4-amino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53504-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gamma-aminobutyric acid [JAN] | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID6035106 | |
Record name | 4-Aminobutanoic acid | |
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Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White, powdery solid; Savoury, meat-like aroma | |
Record name | gamma-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |
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Record name | 4-Aminobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1749/ | |
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Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4), 1300.0 mg/mL, Slightly soluble in water; soluble in many non-polar solvents, Insoluble (in ethanol) | |
Record name | SID8139983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | gamma-Aminobutyric acid | |
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Record name | 4-Aminobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1749/ | |
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CAS No. |
56-12-2 | |
Record name | γ-Aminobutyric acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=56-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gamma-aminobutyric acid [JAN] | |
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Record name | gamma-Aminobutyric acid | |
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Record name | gamma-aminobutyric acid | |
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Record name | 4-Aminobutanoic acid | |
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Record name | 4-aminobutyric acid | |
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Record name | .GAMMA.-AMINOBUTYRIC ACID | |
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Record name | gamma-Aminobutyric acid | |
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Melting Point |
203 °C | |
Record name | gamma-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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